molecular formula C5H5ClF4O2 B1333745 Ethyl 2-chlorotetrafluoropropionate CAS No. 5829-03-8

Ethyl 2-chlorotetrafluoropropionate

Cat. No.: B1333745
CAS No.: 5829-03-8
M. Wt: 208.54 g/mol
InChI Key: VWBGBOFQVNQGIT-UHFFFAOYSA-N
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Description

Ethyl 2-chlorotetrafluoropropionate is a chemical compound with the molecular formula C₅H₅ClF₄O₂ and a molecular weight of 208.54 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Ethyl 2-chlorotetrafluoropropionate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding acids and alcohols.

Common reagents used in these reactions include chlorine monofluoride, Freon 113, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-chlorotetrafluoropropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-chlorotetrafluoropropionate involves its interaction with specific molecular targets and pathways. detailed information on its exact mechanism is limited. Generally, compounds like this one can affect various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Ethyl 2-chlorotetrafluoropropionate can be compared with other fluorinated organic compounds. Similar compounds include:

  • Ethyl 2-chlorotrifluoropropionate
  • Ethyl 2-chloropentafluoropropionate
  • Ethyl 2-chlorodifluoropropionate

These compounds share similar structural features but differ in the number and arrangement of fluorine atoms, which can affect their chemical reactivity and applications .

Properties

IUPAC Name

ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF4O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBGBOFQVNQGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382114
Record name Ethyl 2-chlorotetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5829-03-8
Record name Ethyl 2-chlorotetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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